molecular formula C18H35NO2 B1242099 3-Ketosphingosine

3-Ketosphingosine

Cat. No. B1242099
M. Wt: 297.5 g/mol
InChI Key: VWTPJNGTEYZXFV-ZWKQNVPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-dehydrosphingosine is a sphingoid that is the 3-keto analogue of sphingosine. It is an amino alcohol, an enone, a beta-hydroxy ketone and a sphingoid. It derives from a sphing-4-enine and a sphingosine.

Scientific Research Applications

Synthesis and Biomedical Applications

  • 3-Ketosphingosine has been a focus in the synthesis of d-erythro-sphingosine and its analogues, which are crucial in biomedical research (Ghosh & Chattopadhyay, 2017).

Microbial 3-Ketosteroid Dehydrogenase in Biotechnology

  • The enzyme 3-ketosteroid Δ1-dehydrogenase, which acts on 3-ketosteroid substrates, plays a significant role in microbial steroid degradation. It is exploited in the pharmaceutical industry to produce Δ1-3-ketosteroids, which are key for many drug products (Rohman & Dijkstra, 2021).

Development of Drug Release Systems

  • Research on composite microparticles for controlled drug release systems has utilized 3-ketosphingosine-related compounds. Such systems are crucial for enhancing the efficacy and safety of pharmaceuticals (Lins et al., 2014).

Role in Sphingolipid Biosynthesis

  • Codon optimization of 3-ketosphinganine reductase (3KSR), a key enzyme in sphingolipid biosynthesis, has been studied to enhance sphingolipid production. This has applications in producing phytosphingosine, a significant anti-microbial and anti-inflammatory agent (Um et al., 2021).

properties

Product Name

3-Ketosphingosine

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

(E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17,20H,2-13,16,19H2,1H3/b15-14+/t17-/m0/s1

InChI Key

VWTPJNGTEYZXFV-ZWKQNVPVSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)[C@H](CO)N

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)C(CO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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